molecular formula C14H11NO4 B13364556 4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B13364556
M. Wt: 257.24 g/mol
InChI Key: RAWNZJSIULMUPT-UHFFFAOYSA-N
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Description

4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is notable for its unique structural motif, which is found in various natural products and synthetic derivatives with significant biological activities. The presence of the pyranoquinoline core imparts a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with suitable alkylating agents. One common method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyranoquinoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit calcium signaling, TNF-α production, and nitric oxide production, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione stands out due to its unique structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4-hydroxy-6,8-dimethylpyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C14H11NO4/c1-7-3-4-8-9(5-7)15(2)14(18)12-10(16)6-11(17)19-13(8)12/h3-6,16H,1-2H3

InChI Key

RAWNZJSIULMUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(=CC(=O)O3)O)C(=O)N2C

Origin of Product

United States

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